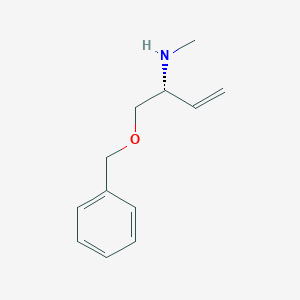
(2R)-1-(Benzyloxy)-N-methylbut-3-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-(Benzyloxy)-N-methylbut-3-en-2-amine is a chiral amine compound with a benzyloxy group attached to the second carbon of a but-3-en-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(Benzyloxy)-N-methylbut-3-en-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (2R)-2-(benzyloxy)but-3-en-2-ol.
Protection of Hydroxyl Group: The hydroxyl group is protected using a benzyl group to form (2R)-2-(benzyloxy)but-3-en-2-ol.
Amination: The protected alcohol is then subjected to amination using methylamine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(Benzyloxy)-N-methylbut-3-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2R)-1-(Benzyloxy)-N-methylbut-3-en-2-amine has several scientific research applications:
Organic Synthesis: It serves as a chiral building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: It is used in studies related to enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-1-(Benzyloxy)-N-methylbut-3-en-2-amine involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(Benzyloxy)ethylamine: Similar structure but with an ethylamine backbone.
(2R)-2-(Benzyloxy)propane-1,2-diol: Contains a propane-1,2-diol backbone.
(2R)-2-Amino-4-(benzyloxy)butanoic acid: Features a butanoic acid backbone with an amino group.
Uniqueness
(2R)-1-(Benzyloxy)-N-methylbut-3-en-2-amine is unique due to its specific chiral configuration and the presence of both a benzyloxy group and a methylamine group. This combination of functional groups and stereochemistry makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
917823-89-3 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(2R)-N-methyl-1-phenylmethoxybut-3-en-2-amine |
InChI |
InChI=1S/C12H17NO/c1-3-12(13-2)10-14-9-11-7-5-4-6-8-11/h3-8,12-13H,1,9-10H2,2H3/t12-/m1/s1 |
InChI Key |
SAJVTNSAMUAAJI-GFCCVEGCSA-N |
Isomeric SMILES |
CN[C@@H](COCC1=CC=CC=C1)C=C |
Canonical SMILES |
CNC(COCC1=CC=CC=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide]](/img/structure/B12602924.png)
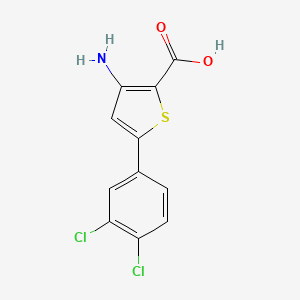
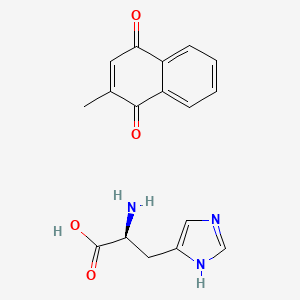
amino}methyl)phenol](/img/structure/B12602940.png)
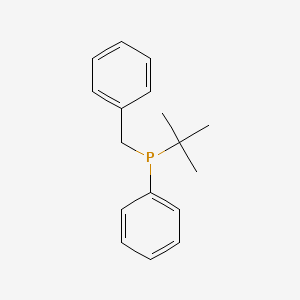
![Triethyl[(hept-6-en-2-yl)oxy]silane](/img/structure/B12602955.png)
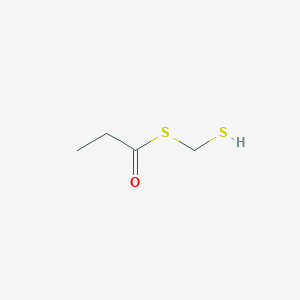
![3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12602973.png)

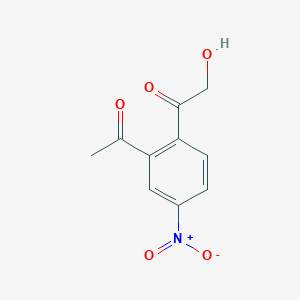
![5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12602990.png)
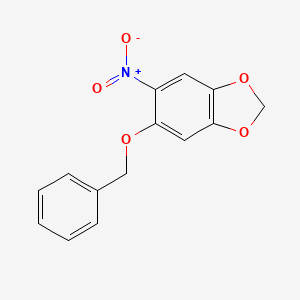
![Methyl 2-[(acetyloxy)methyl]but-2-enoate](/img/structure/B12603001.png)

